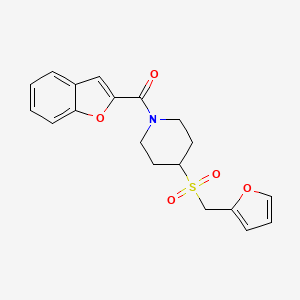

![molecular formula C13H13Cl2NS B2561400 2-[(3-Chlorobenzyl)thio]aniline hydrochloride CAS No. 1049756-96-8](/img/structure/B2561400.png)

2-[(3-Chlorobenzyl)thio]aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(3-Chlorobenzyl)thio]aniline hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NS . It has an average mass of 286.220 Da and a monoisotopic mass of 285.014587 Da .

Molecular Structure Analysis

The InChI code for “2-[(3-Chlorobenzyl)thio]aniline hydrochloride” is "1S/C13H12ClNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H" . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Potential Biological Activity

- Research on new substituted anilides of the heterocyclic series, including compounds related to “2-[(3-Chlorobenzyl)thio]aniline hydrochloride,” has shown that these compounds could be biologically interesting. This is particularly true for amidino-substituted anilides prepared in the form of water-soluble hydrochlorides or hydroiodides, which might be due to their molecular and crystal structures facilitating various intermolecular hydrogen bonds formation, potentially responsible for biological activity (I. Jarak, G. Pavlović, G. Karminski-Zamola, 2007).

Corrosion Inhibition

- A compound closely related to “2-[(3-Chlorobenzyl)thio]aniline hydrochloride” demonstrated efficient corrosion inhibition on mild steel in acidic environments. The study showed that such compounds adsorb significantly to the metal surface, suggesting their potential as effective corrosion inhibitors (Murat Farsak, Hülya Keleş, M. Keleş, 2015).

Synthetic Methodologies and Chemical Transformations

- The synthesis of polyurethane cationomers incorporating anil groups, including structures similar to “2-[(3-Chlorobenzyl)thio]aniline hydrochloride,” has been explored. These compounds were synthesized to obtain polymeric films with fluorescent properties, highlighting the versatility of such anilines in polymer chemistry and materials science (E. Buruianǎ, M. Olaru, M. Strat, G. Strat, B. Simionescu, 2005).

- In another study, the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride from [13C6]aniline showcases the application of anilines in producing labeled compounds for LC-MS assays, indicating their importance in analytical chemistry and pharmaceutical research (S. Harwood, 2004).

Adsorption and Environmental Applications

- Anilines, including chloroaniline derivatives, have been employed as adsorbents for the removal of aromatic organic compounds from water. This indicates their potential use in environmental cleanup and water treatment processes, where their adsorption capacities can be leveraged to remove pollutants (Han Yan, Hu Wu, Kun Li, Yawen Wang, X. Tao, Hu Yang, Aimin Li, R. Cheng, 2015).

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMHEBPVSPBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)

![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)

![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)

![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)